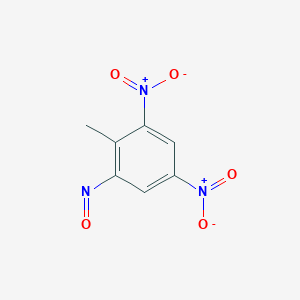
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- is a derivative of naphthoquinone, a class of organic compounds characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its diverse biological activities and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-, typically involves halogenation and subsequent functional group modifications. For instance, halogen derivatives of 1,4-naphthoquinone can be synthesized using halogenating agents like bromochloromethane and potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale halogenation and purification processes to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, similar to hydrogen peroxide and superoxide radicals.
Reduction: It can be reduced to form different derivatives with altered biological activities.
Substitution: Halogenated naphthoquinones can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like tin(II) chloride can be used to reduce naphthoquinones.
Substitution: Reagents like bromochloromethane and potassium carbonate are used for halogenation.
Major Products Formed: The major products formed from these reactions include various halogenated and hydroxylated derivatives of 1,4-naphthoquinone, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- involves its properties as an oxidizing agent. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various molecular pathways, including those involved in redox regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-1,4-naphthoquinone: Another halogenated naphthoquinone with similar biological activities.
2-Amino-3-chloro-1,4-naphthoquinone: A derivative with amino and chloro substituents, exhibiting unique biological properties.
Uniqueness: 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinone derivatives .
Eigenschaften
CAS-Nummer |
61103-09-1 |
|---|---|
Molekularformel |
C17H10Cl2O2 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
2,3-dichloro-6-methyl-5-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H10Cl2O2/c1-9-7-8-11-13(12(9)10-5-3-2-4-6-10)17(21)15(19)14(18)16(11)20/h2-8H,1H3 |
InChI-Schlüssel |
NTNNQMDYFWMBLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(C2=O)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


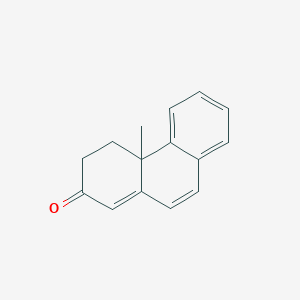
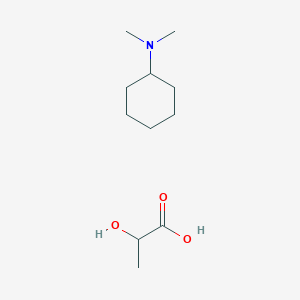
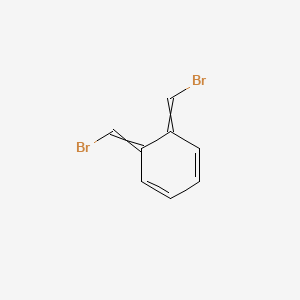

![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
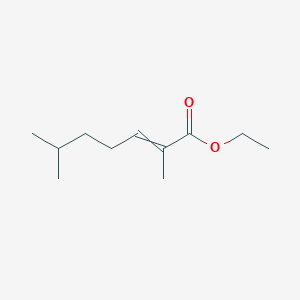
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)


![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
